REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH:6]([CH:8]=[O:9])=[O:7]>C(O)CCCCCCC>[C:8]([O:5][CH2:1][CH2:2][CH2:3][CH2:4][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:9])[CH:6]=[O:7].[C:8]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:9])[CH:6]=[O:7]
|
Name
|
|
Quantity
|
5.17 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
above-mentioned metal-loading
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
9.62 g
|
Type
|
solvent
|
Smiles
|
C(CCCCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an oxidation reaction
|
Type
|
CUSTOM
|
Details
|
The reaction solution thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=O)(=O)OCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=O)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH:6]([CH:8]=[O:9])=[O:7]>C(O)CCCCCCC>[C:8]([O:5][CH2:1][CH2:2][CH2:3][CH2:4][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:9])[CH:6]=[O:7].[C:8]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:9])[CH:6]=[O:7]
|
Name
|
|
Quantity
|
5.17 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
above-mentioned metal-loading
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
9.62 g
|
Type
|
solvent
|
Smiles
|
C(CCCCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an oxidation reaction
|
Type
|
CUSTOM
|
Details
|
The reaction solution thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=O)(=O)OCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=O)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |